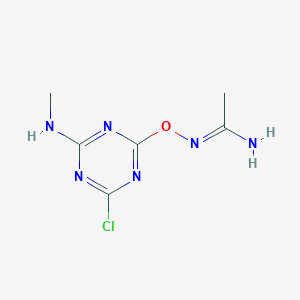
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves the reaction of 4-chloro-6-(methylamino)-1,3,5-triazine with acetimidamide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler amides and carboxylic acids.
科学的研究の応用
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a similar functional group but different ring structure.
Uniqueness
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
生物活性
N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is C8H10ClN5O, with a molecular weight of approximately 217.65 g/mol. The compound features a triazine ring that is known for its role in various biological activities.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Antiproliferative Effects : Studies have indicated that triazine derivatives can exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related triazine derivatives showed that they could effectively inhibit the proliferation of human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| SW480 | 20 | G2/M cell cycle arrest |
| A549 | 18 | Induction of oxidative stress |
Antimicrobial Activity
In vitro studies have shown that triazine derivatives possess antimicrobial properties against various pathogens. For example, compounds derived from the triazine structure were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized a series of triazine derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activity against multiple human cancer cell lines using MTT assays. Results indicated promising anticancer activity with specific derivatives showing IC50 values in the low micromolar range .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
特性
分子式 |
C6H9ClN6O |
|---|---|
分子量 |
216.63 g/mol |
IUPAC名 |
N'-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy]ethanimidamide |
InChI |
InChI=1S/C6H9ClN6O/c1-3(8)13-14-6-11-4(7)10-5(9-2)12-6/h1-2H3,(H2,8,13)(H,9,10,11,12) |
InChIキー |
IWXTYDMIMRZYPL-UHFFFAOYSA-N |
異性体SMILES |
C/C(=N\OC1=NC(=NC(=N1)NC)Cl)/N |
正規SMILES |
CC(=NOC1=NC(=NC(=N1)NC)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















